molecular formula C13H9NO2S B8401650 4-Phenoxy-1,3-benzothiazol-2(3H)-one CAS No. 77859-44-0

4-Phenoxy-1,3-benzothiazol-2(3H)-one

Cat. No.: B8401650
CAS No.: 77859-44-0
M. Wt: 243.28 g/mol
InChI Key: FMGLTFUKDREILF-UHFFFAOYSA-N
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Description

4-Phenoxy-1,3-benzothiazol-2(3H)-one (CAS 77859-44-0) is a chemical compound featuring the privileged benzothiazole heterocyclic scaffold, a structure of high significance in medicinal chemistry and drug discovery . The benzothiazole nucleus is recognized for its diverse pharmacological potential, particularly in the development of novel anticancer and antimicrobial agents . Researchers value this core structure for its structural simplicity and ease of synthetic modification, which allows for the creation of derivatives with enhanced biological activity . In anticancer research, benzothiazole derivatives have demonstrated potent and selective inhibitory activity against a range of human cancer cell lines, including breast cancer cell lines such as MDA-MB-231 and MCF-7 . The mechanism of action for active benzothiazole compounds often involves the induction of apoptosis (programmed cell death) and the inhibition of cancer cell migration . Furthermore, the benzothiazole scaffold is a key component in compounds investigated as potent EGFR inhibitors, which is a critical target in oncology . In the antimicrobial field, benzothiazole-based hybrids have shown promising activity against a panel of clinically relevant Gram-positive and Gram-negative ESKAPE pathogens, as well as fungal strains such as Candida species . Some derivatives have exhibited bactericidal action, making them interesting candidates for addressing multi-drug resistant infections . This product is intended for research purposes as a chemical building block or intermediate for the synthesis of more complex molecules. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

77859-44-0

Molecular Formula

C13H9NO2S

Molecular Weight

243.28 g/mol

IUPAC Name

4-phenoxy-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C13H9NO2S/c15-13-14-12-10(7-4-8-11(12)17-13)16-9-5-2-1-3-6-9/h1-8H,(H,14,15)

InChI Key

FMGLTFUKDREILF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C3C(=CC=C2)SC(=O)N3

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

The benzothiazole moiety has been extensively studied for its anticancer properties. Research indicates that compounds like 4-Phenoxy-1,3-benzothiazol-2(3H)-one can induce apoptosis in cancer cells and inhibit their proliferation.

Case Study: In Vitro Anticancer Activity

A recent investigation evaluated the effects of benzothiazole derivatives on multiple cancer cell lines, revealing the following results:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)15Apoptosis induction
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)25Intrinsic pathway activation

These findings indicate the potential of this compound as a candidate for further development as an anticancer agent.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been documented against various bacterial and fungal strains. The compound exhibits notable activity against both gram-positive and gram-negative bacteria.

Antibacterial Activity

Research has shown that benzothiazole derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. A comparative analysis revealed the following minimum inhibitory concentrations (MIC):

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Klebsiella pneumoniae32

These results suggest that derivatives of benzothiazole could serve as effective antimicrobial agents, especially in treating infections caused by resistant strains.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against several Candida species:

Fungal StrainMIC (µg/mL)
Candida albicans32
Candida glabrata16
Candida parapsilosis16

This broad-spectrum activity highlights its potential as a therapeutic agent in combating fungal infections.

Neuropharmacological Applications

Emerging research indicates that compounds containing the benzothiazole scaffold may also possess neuropharmacological properties. The potential effects on neurotransmitter systems suggest applications in treating neurodegenerative diseases.

Inhibition Studies

In vitro studies have assessed the inhibitory effects of related compounds on monoamine oxidase enzymes, which are crucial in neurotransmitter metabolism. Certain derivatives demonstrated significant inhibition, suggesting their potential as antidepressants or anxiolytics:

CompoundMAO Inhibition (%)
Compound A85
Compound B75

These findings warrant further exploration into the neuropharmacological applications of this compound.

Comparison with Similar Compounds

Comparison with Similar Benzothiazolone Derivatives

Structural Analogues: Substituent Effects

Chlobenthiazone (4-Chloro-3-methyl-1,3-benzothiazol-2(3H)-one)
  • Structure : Chloro at C4 and methyl at N3 positions.
  • Synthesis : Prepared from 4-chloro-N-methylaniline using carbon disulfide derivatives and AlCl₃ in toluene (85% yield) .
  • The methyl group at N3 may reduce steric hindrance compared to bulkier substituents.
  • Applications: Not explicitly stated, but chloro-substituted benzothiazolones are often intermediates in agrochemicals or pharmaceuticals.
4-Chlorobenzo[d]thiazol-2(3H)-one
  • Properties: Higher density (1.516 g/cm³) and melting point (204–205°C) compared to methyl- or phenoxy-substituted derivatives .
Piperazine-Linked Benzothiazolones
  • Examples : 3-(3-(4-(4-(2-oxobenzo[d]thiazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]thiazol-2(3H)-one (5j).
  • Synthesis : Achieved via General Procedure D, yielding 51–53% as yellow oils .
  • Bioactivity : Piperazine-linked derivatives (e.g., compound 6c) exhibit enhanced analgesic and anti-inflammatory activity with minimal gastric irritation, suggesting that extended substituents improve therapeutic indices .

Physicochemical and Spectral Comparisons

Compound Substituents Melting Point/Form Key Spectral Data (¹H NMR)
4-Phenoxy-1,3-benzothiazol-2(3H)-one Phenoxy (C4), N-unsubstituted Not reported Likely aromatic protons (δ 7.2–7.8 ppm)
Chlobenthiazone Cl (C4), Me (N3) Oil (purified via chromatography) Methyl singlet (δ ~3.2 ppm), chloro-aromatic shifts
4-Chlorobenzo[d]thiazol-2(3H)-one Cl (C4) 204–205°C Aromatic protons (δ 7.5–8.0 ppm)
Piperazine-linked 5j Butyl-piperazine chain Yellow oil Piperazine protons (δ 2.4–3.1 ppm), alkyl chain (δ 1.2–1.8 ppm)

Stability and Toxicity Considerations

  • Gastric Irritation : Piperazine derivatives (5j, 6c) showed minimal ulcerogenic effects, unlike some N-unsubstituted benzothiazolones .
  • Aggregation Effects: Benzothiazolone derivatives (e.g., squarylium dyes in ) demonstrate aggregation-dependent optical properties, suggesting phenoxy substituents could modulate material applications .

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